4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to "4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole," often involves multistep reaction sequences starting from readily available chemicals. For example, terephthalic dihydrazide can undergo cyclization with various aromatic acids and aldehydes to yield thiadiazole derivatives, showcasing the synthetic versatility of starting materials like poly(ethylene terephthalate) waste (Palekar et al., 2009).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied, including through X-ray crystallography, NMR, MS, and IR techniques. These methods provide detailed insights into the arrangement of atoms within the molecule and the electronic properties that influence its reactivity and interactions with other molecules (Dong & Wang, 2005).
Chemical Reactions and Properties
Thiadiazole derivatives can participate in various chemical reactions, exploiting the reactivity of the thiadiazole ring. For instance, the reaction of [bis(acyloxy)iodo]arenes with thioureas yields 1,2,4-thiadiazole derivatives, highlighting the potential for functional group transformations and the synthesis of structurally diverse compounds (Mamaeva & Bakibaev, 2003).
Physical Properties Analysis
The physical properties of "4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole" and similar compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for determining the compound's suitability for various applications. Such properties are often tailored through the introduction of functional groups like trifluoroethoxy, which can modify the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are defined by their reactivity and the types of chemical transformations they can undergo. These compounds exhibit a range of activities, including potential antibacterial properties, as seen in various synthesized thiadiazole derivatives (Palekar et al., 2009). The presence of the thiadiazole ring imparts unique electronic characteristics, influencing the compound's interaction with biological targets and other chemicals.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Thiadiazole Derivatives Synthesis : Thiadiazole derivatives, including structures similar to the specified compound, have been synthesized through various chemical reactions. For instance, oxidative azacyclization of thioureas with [bis(acyloxy)iodo]arenes forms 1,2,4-thiadiazole derivatives, showcasing the versatility of thiadiazole scaffolds in organic synthesis (Mamaeva & Bakibaev, 2003).
Heterocyclic Compound Synthesis : The creation of N,N'-Bis(7-amino-2,5-dihydro-1H-cyclopenta[cd]phenalen-5-ylidene)-substituted derivatives showcases the integration of thiadiazole units into complex heterocyclic compounds, indicating their potential for producing biologically active substances (Berezina & Vorob’ev, 2004).
Material Science and Photoluminescence
Photoluminescent Properties : Thiadiazole compounds exhibit promising photoluminescent and electroluminescent properties, useful in developing materials for optoelectronic applications. For example, liquid crystalline quaterphenyl analogs incorporating thiadiazole units show significant potential for organic electroluminescent devices due to their blue and green fluorescence (Sato et al., 2001).
Corrosion Inhibition
Corrosion Inhibition : Thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors, protecting metals in acidic environments. This includes the exploration of 1,3,4-thiadiazole compounds that significantly reduce the corrosion rate of mild steel in acidic solutions, demonstrating the application of thiadiazole derivatives in materials preservation (Bentiss et al., 2007).
Pharmacology and Biological Activities
Antibacterial and Antifungal Activities : Various thiadiazole derivatives have been synthesized and shown to possess potent antibacterial and antifungal properties. This includes compounds that have demonstrated significant activity against a range of bacteria and fungi, highlighting the potential of thiadiazole compounds in developing new antimicrobial agents (Palekar, Damle, & Shukla, 2009).
Future Directions
The future directions for the research on “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” could involve further investigation of its potential anti-cancer and anti-diabetic properties . Additionally, more in-depth studies could be conducted to understand its mechanism of action and to explore its potential applications in other fields.
properties
IUPAC Name |
4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2O2S/c13-11(14,15)5-21-7-1-2-10(22-6-12(16,17)18)8(3-7)9-4-23-20-19-9/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUFTQZDWMUMQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C2=CSN=N2)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397050 |
Source
|
Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
CAS RN |
175205-47-7 |
Source
|
Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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